C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as a benzodiazepine and is known for its ability to modulate the activity of the central nervous system. In
Wirkmechanismus
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 acts by binding to a specific site on the gamma-aminobutyric acid (GABA) receptor in the brain. This binding results in the enhancement of the inhibitory effect of GABA, which leads to a reduction in the activity of the central nervous system. This mechanism of action is similar to that of other benzodiazepines.
Biochemical and Physiological Effects:
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has a number of biochemical and physiological effects. These effects include sedation, muscle relaxation, anxiolysis, anticonvulsant activity, and amnesic effects. The compound also has a high affinity for the GABA receptor, which makes it a potent modulator of the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA receptor and its role in the central nervous system. However, one of the limitations of using this compound is that it can have a number of side effects, which can complicate the interpretation of the experimental results.
Zukünftige Richtungen
There are a number of future directions for research on the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2. Some of the areas of research include the development of new analogs of the compound with improved pharmacological properties, the investigation of the compound's potential use in the treatment of other neurological disorders, and the study of the compound's effects on different subtypes of the GABA receptor. Additionally, further research is needed to understand the long-term effects of the compound on the central nervous system and to identify any potential risks associated with its use.
Conclusion:
In conclusion, the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a benzodiazepine that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts by binding to a specific site on the GABA receptor in the brain, which leads to a reduction in the activity of the central nervous system. While the compound has a number of advantages for lab experiments, it also has limitations due to its potential side effects. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Synthesemethoden
The synthesis of the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 involves a series of chemical reactions. The starting materials for the synthesis include 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine, which results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has been extensively studied for its potential use in the treatment of various neurological disorders. Some of the areas of research include anxiety disorders, insomnia, epilepsy, and muscle spasms. The compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13H,8-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZOYRCBXCPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.